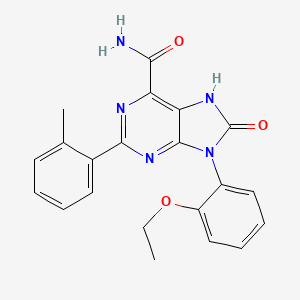

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound is a purine-6-carboxamide derivative featuring a 2-ethoxyphenyl substituent at position 9 and a 2-methylphenyl group at position 2.

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-29-15-11-7-6-10-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWHJJWHIBUMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as high-throughput chromatography and mass spectrometry ensures the efficient screening and analysis of the compound, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The ethoxyphenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties .

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its chemical formula , is a member of the purine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 405.4 g/mol

- IUPAC Name : 2-(4-ethoxyphenyl)-9-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential kinase inhibitor , which is crucial in the treatment of various cancers. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

Key Findings from Research Studies

- Kinase Inhibition : Preliminary studies indicate that the compound exhibits inhibitory activity against several kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) with an IC50 value in the low micromolar range, suggesting significant potency against this target .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process .

- Selectivity and Toxicity : The compound exhibits a degree of selectivity for cancer cells over normal cells, which is a desirable characteristic for therapeutic agents. However, further studies are necessary to fully understand its toxicity profile and potential side effects .

Case Study 1: Inhibition of EGFR

A study conducted by researchers at Edinburgh University highlighted the effectiveness of this compound as an EGFR inhibitor. The results showed that it binds effectively to the ATP-binding site of EGFR, leading to reduced phosphorylation and subsequent signaling cascades that promote cell survival .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound in a xenograft model of breast cancer. The treatment group exhibited significant tumor reduction compared to controls, with histological analysis confirming increased apoptosis within tumor tissues .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.